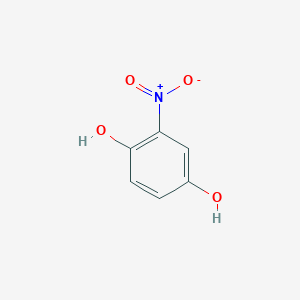

2-Nitrobenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIYYMZOGKODQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167037 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16090-33-8 | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16090-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches to 2-Nitrobenzene-1,4-diol

Modern synthetic strategies focus on improving the selectivity and environmental profile of the nitration process. These approaches range from the controlled, direct nitration of hydroquinone (B1673460) derivatives to the use of sophisticated catalytic systems designed to direct the electrophilic substitution.

Regioselective Nitration of Hydroquinone Derivatives

The direct nitration of hydroquinone presents a challenge due to the high activation of the aromatic ring by the two hydroxyl groups, which can lead to oxidation and the formation of multiple nitrated isomers. ias.ac.in Therefore, achieving regioselectivity for the synthesis of this compound is a key focus of synthetic research.

Traditional nitration methods often employ a mixture of nitric and sulfuric acids. frontiersin.org However, these conditions can be harsh and lead to poor selectivity with activated substrates like phenols. ias.ac.infrontiersin.org For the synthesis of this compound, controlled conditions are crucial. A typical laboratory synthesis involves the nitration of hydroquinone (benzene-1,4-diol) under carefully managed temperatures, generally between 0–5°C, to control the reaction rate and prevent oxidative degradation and polysubstitution. benchchem.com

The mechanism of nitration involves the electrophilic attack of a nitronium ion (NO₂⁺) on the electron-rich aromatic ring of hydroquinone. The hydroxyl groups are strongly activating and ortho-, para-directing. In hydroquinone, all four positions on the ring are equivalent, but the initial nitration leads to the desired 2-nitro-1,4-diol. The introduction of the first nitro group deactivates the ring, making subsequent nitrations less favorable and helping to prevent dinitration. ias.ac.in

Alternative and milder nitrating systems have been developed to improve selectivity. One such method uses sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD) in an aprotic solvent like dichloromethane. ias.ac.in This system allows for the mononitration of phenolic compounds under neutral conditions. ias.ac.in Studies have also investigated the reaction of hydroquinone with sodium nitrite at acidic pH, which can proceed through both nitration and nitrosation mechanisms. nih.gov

Table 1: Reaction Conditions for the Nitration of Hydroquinone Derivatives

| Nitrating Agent/System | Substrate | Solvent | Temperature | Key Observations |

| Nitric Acid (HNO₃) | Hydroquinone | - | 0–5°C | Minimizes polysubstitution and oxidative side reactions. benchchem.com |

| Sodium Nitrite (NaNO₂) / Tetrabutylammonium Dichromate (TBAD) | Phenolic Compounds | Dichloromethane | Reflux | Achieves mononitration under neutral, aprotic conditions. ias.ac.in |

| Sodium Nitrite (NaNO₂) | Hydroquinone | Aqueous | pH 3, 37°C | Reaction can proceed via both nitration and nitrosation. nih.gov |

This table summarizes various reported conditions for the nitration of hydroquinone and related phenolic compounds.

Optimizing the yield of this compound involves a careful balance of several factors. A key strategy is the control of the stoichiometry of the reactants. Using a molar ratio of approximately 1:1.2 of hydroquinone to nitric acid is recommended to favor partial nitration while preserving the diol structure. benchchem.com

The workup procedure is also critical for isolating the pure product and maximizing the recovered yield. A common procedure involves quenching the reaction mixture in ice water to stop the reaction and precipitate the crude product. This is followed by neutralization with a weak base, such as sodium bicarbonate, and subsequent purification by recrystallization from a suitable solvent system like ethanol/water. benchchem.com

Catalytic Synthesis Routes

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of aromatic nitration. Both heterogeneous and homogeneous catalysts are employed to facilitate the formation of the nitronium ion and to control the regioselectivity of the reaction.

Heterogeneous catalysts, particularly zeolites, have gained significant attention for the nitration of aromatic compounds due to their shape-selective properties and ease of separation from the reaction mixture. google.comresearchgate.net Zeolites are microporous aluminosilicates that can act as solid acid catalysts, promoting the formation of the nitronium ion from nitric acid. researchgate.net

Zeolites with medium to large pore sizes, such as Beta (β), Y, X, ZSM-5, and Mordenite, are preferred for nitration reactions. google.com The confined environment within the zeolite pores is believed to influence the regioselectivity of the reaction. google.com For instance, zeolite Hβ has been shown to be an effective catalyst for the nitration of various aromatics, often leading to high yields and specific isomer distributions. google.comresearchgate.net The use of solid acids like sulfated silica (B1680970) has also been explored for nitrobenzene (B124822) synthesis, demonstrating high selectivity. researchgate.net The catalytic performance can be tuned by adjusting factors like the Si/Al ratio of the zeolite. google.comepa.gov These solid acid catalyst systems represent a greener alternative to traditional methods that use corrosive mineral acids like sulfuric acid. researchgate.netresearchgate.net

Table 2: Examples of Heterogeneous Catalysts in Aromatic Nitration

| Catalyst | Substrate Example | Nitrating Agent | Key Advantage |

| Zeolite Hβ | Toluene, m-Xylene | Nitric Acid / Acetic Anhydride | High para-selectivity, solvent-free conditions possible. google.com |

| Zeolite Hβ | o-Xylene | Nitric Acid | High regioselectivity, eliminates the need for acetic anhydride. epa.gov |

| Zeolite Y, ZSM-5, Mordenite | Various Aromatics | Nitric Acid | Shape-selectivity, reusable catalyst. google.com |

| Sulfated Silica (SO₄/SiO₂) | Benzene (B151609) | Nitric Acid / Sulfuric Acid | High selectivity (100%), potential to replace liquid sulfuric acid. researchgate.net |

This table provides examples of heterogeneous catalysts used in the nitration of aromatic compounds, illustrating the principles applicable to hydroquinone derivatives.

While heterogeneous catalysis offers advantages in product separation, homogeneous catalysis can provide high efficiency and selectivity under mild conditions. In the context of synthesizing this compound, homogeneous systems can facilitate the nitration of the hydroquinone ring.

An example of a homogeneous system involves the use of sodium nitrite with a phase-transfer catalyst like tetrabutylammonium dichromate (TBAD). ias.ac.in In this system, the catalyst helps to bring the reactants into a common phase, enabling the reaction to proceed efficiently in a non-polar organic solvent under neutral conditions. This method avoids the use of strong, corrosive acids and allows for the selective mononitration of phenols. ias.ac.in Another approach involves using catalytic amounts of sodium nitrite under acidic conditions to promote reactions on the hydroquinone ring, where in-situ generated species like NO₂ act as the key reactive intermediates. researchgate.neteurekaselect.com Although these examples focus on monoetherification, the principle of generating a reactive species from nitrite under homogeneous acidic conditions is relevant to the selective functionalization of hydroquinone. researchgate.neteurekaselect.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. The synthesis of related compounds, such as dinitrobenzene from nitrobenzene, has been successfully demonstrated in continuous-flow microreactor systems. nih.gov These systems allow for precise control over reaction parameters like temperature, pressure, and stoichiometry, which is crucial for managing highly exothermic reactions like nitration. nih.gov

For transformations involving this compound, such as the reduction of the nitro group, continuous flow processes offer enhanced safety by minimizing the volume of hazardous reagents at any given time. A notable example is the chemoselective reduction of nitroarenes using tetrahydroxydiboron (B82485) [B2(OH)4] in a continuous flow setup. scihorizon.com This method has shown excellent functional group tolerance and provides higher yields compared to batch synthesis, addressing safety concerns like rapid heat release and the thermal instability of the reagent. scihorizon.com The ability to safely scale up such reductions is a key advantage of employing flow technology.

Table 1: Comparison of Batch vs. Continuous Flow Nitro Reduction

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety through small reaction volumes and superior heat exchange. nih.govscihorizon.com |

| Selectivity | Can be lower, with more byproduct formation. nih.gov | Higher selectivity and minimized byproducts due to precise process control. nih.gov |

| Scalability | Scaling up can be challenging and expensive. | More straightforward and safer to scale by running the system for longer periods. scihorizon.com |

| Efficiency | Can be less efficient with lower yields. | Often results in higher reaction yields and space-time yields. scihorizon.com |

Multi-step Protection-Deprotection Strategies

In the synthesis and subsequent transformation of this compound, the hydroxyl groups often require protection to prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. For hydroxyl groups, common protecting groups include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl, TBS).

A crucial application of protection-deprotection strategy arises when the nitro group is reduced to an amine. The resulting amino group is highly activating and can lead to multiple substitutions in subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com Furthermore, the basicity of the amine can interfere with acidic reagents. To control this reactivity, the amine is often temporarily protected, typically as an amide (e.g., by reacting it with acetyl chloride). This protection moderates the activating effect of the amino group and allows for more controlled transformations on the aromatic ring. masterorganicchemistry.com Following the desired reaction, the protecting group is removed (deprotection) to regenerate the amine.

Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is governed by the interplay of its three substituents: two electron-donating hydroxyl groups and one electron-withdrawing nitro group.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring dictate the position and rate of the incoming electrophile's attack. libretexts.org

Hydroxyl (-OH) groups: These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. stackexchange.com

Nitro (-NO2) group: This is a strongly deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. stackexchange.commsu.edu

In this compound, the two hydroxyl groups are at positions 1 and 4, and the nitro group is at position 2. The combined effect of these groups creates a complex reactivity pattern. The hydroxyl groups strongly activate the ring, making it more reactive towards electrophiles than benzene itself. The positions ortho to the hydroxyl groups (positions 2, 3, 5, and 6) are electronically enriched. However, position 2 is already substituted. The directing effects are as follows:

The -OH at C1 directs ortho (C2, C6) and para (C4).

The -OH at C4 directs ortho (C3, C5) and para (C1).

The -NO2 at C2 directs meta (C4, C6).

The powerful activating and directing influence of the two hydroxyl groups will dominate, guiding the electrophile primarily to positions 3 and 5, which are ortho to one hydroxyl group and meta to the other. Position 6 is also activated (ortho to the C1-OH) but is also meta to the deactivating nitro group, making it a potential but likely less favored site of substitution compared to positions 3 and 5.

Redox Chemistry of the Nitro and Hydroxyl Groups

The presence of both nitro and hydroquinone functionalities makes the redox chemistry of this compound particularly rich.

The 1,4-diol moiety of the molecule is a hydroquinone system, which is susceptible to oxidation. Treatment with a suitable oxidizing agent will convert the hydroquinone to the corresponding p-benzoquinone derivative, 2-Nitro-1,4-benzoquinone. This transformation involves the removal of two protons and two electrons. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.

The reduction of the nitro group is one of the most important transformations of nitroaromatic compounds, providing a direct route to anilines. masterorganicchemistry.com The reduction of this compound yields 2-Amino-1,4-dihydroxybenzene, a key intermediate for various further syntheses. Several methods are available for this reduction, with varying degrees of chemoselectivity and reactivity. commonorganicchemistry.comwikipedia.org

Common reductive pathways include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas (H2). commonorganicchemistry.com It is generally a clean and efficient method but may also reduce other functional groups if not controlled.

Metal-Acid Systems: The use of an easily oxidized metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl2) offers a milder alternative that can be useful when other reducible groups are present. commonorganicchemistry.com Sodium hydrosulfite can also be used for the reduction of nitroarenes. wikipedia.org In some cases, partial reduction of dinitro compounds can be achieved with ammonium (B1175870) sulfide. google.comorgsyn.org

The choice of reagent is critical for achieving chemoselectivity, especially when sensitive functional groups are present on the aromatic ring. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| H₂ / Pd-C | Hydrogen gas, solvent (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction. commonorganicchemistry.com | Can reduce other functional groups (e.g., alkenes, alkynes); risk of dehalogenation. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Acidic aqueous solution, often heated | Inexpensive, effective, and widely used. masterorganicchemistry.comcommonorganicchemistry.com | Requires stoichiometric amounts of metal; workup can be cumbersome. |

| SnCl₂ / HCl | Acidic solution | Milder conditions, good for substrates with other reducible groups. commonorganicchemistry.com | Stoichiometric tin salts are generated as byproducts. |

| Zn / NH₄Cl | Aqueous ammonium chloride | Can selectively reduce to hydroxylamine (B1172632) under certain conditions. wikipedia.org | Can be less vigorous than other metal/acid systems. |

| B₂ (OH)₄ / 4,4′-bipyridine | DMSO/EtOH, room temperature | Highly chemoselective, tolerates many functional groups. scihorizon.com | Reagent cost and stability can be a concern, though mitigated by flow chemistry. scihorizon.com |

Nucleophilic Substitution Reactions on the Aromatic Ring

This compound, also known as 2-nitrohydroquinone, possesses a chemical structure that is activated towards nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group (—NO₂) ortho and para to the hydroxyl groups significantly influences the reactivity of the aromatic ring. This activation is a cornerstone of its utility in the synthesis of a variety of more complex molecules.

The electron-withdrawing nature of the nitro group polarizes the carbon-halogen bond in halo-substituted derivatives, making the carbon atom more electrophilic and susceptible to attack by nucleophiles. stackexchange.com The presence of the nitro group at the ortho and para positions to a leaving group greatly enhances the reactivity towards nucleophilic substitution. shaalaa.com This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group, thereby stabilizing it. stackexchange.com The more electron-withdrawing groups present at these positions, the greater the reactivity. shaalaa.com

A common example of this reactivity is observed in compounds like 1,4-dichloro-2-nitrobenzene (B41259). In this molecule, the chloride atom positioned adjacent (ortho) to the nitro group is readily displaced by various nucleophiles. wikipedia.org For instance, reaction with ammonia (B1221849) yields 4-chloro-2-nitroaniline, treatment with an aqueous base results in the formation of 4-chloro-2-nitrophenol, and reaction with methoxide (B1231860) produces 4-chloro-2-nitroanisole. wikipedia.org

Kinetic studies on similar systems, such as the reaction of 1-halogeno-4-COR-2-nitrobenzenes with sodium benzenethiolate (B8638828) and piperidine, have provided deeper insights into the factors governing these reactions. nih.gov The nature of the activating group, the nucleophile, and the solvent all play crucial roles in the reaction kinetics. For example, an ortho-carboxamido group was found to be more activating than an ortho-carbomethoxy group in reactions with anionic nucleophiles like benzenethiolate, a phenomenon attributed to "inverted built-in solvation". nih.gov

The general mechanism for nucleophilic aromatic substitution in these activated systems proceeds via an addition-elimination pathway. stackexchange.com The initial attack of the nucleophile on the electrophilic carbon atom leads to the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. stackexchange.com The rate-determining step is typically the formation of this intermediate. stackexchange.com The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substitution product. stackexchange.com

Table 1: Examples of Nucleophilic Substitution Reactions on Nitro-Aromatic Compounds

| Starting Material | Nucleophile | Product | Reference |

| 1,4-Dichloro-2-nitrobenzene | Ammonia (NH₃) | 4-Chloro-2-nitroaniline | wikipedia.org |

| 1,4-Dichloro-2-nitrobenzene | Aqueous Base (e.g., NaOH) | 4-Chloro-2-nitrophenol | wikipedia.org |

| 1,4-Dichloro-2-nitrobenzene | Methoxide (CH₃O⁻) | 4-Chloro-2-nitroanisole | wikipedia.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 2,4-Dinitrophenylhydrazine | researchgate.net |

Derivatization via Functional Group Interconversions

The hydroxyl (—OH) and nitro (—NO₂) groups of this compound are amenable to a wide range of functional group interconversions, allowing for the synthesis of a diverse array of derivatives. These transformations are fundamental in tailoring the properties of the molecule for specific applications in areas such as dye manufacturing and pharmaceuticals. benchchem.com

Reactions of the Hydroxyl Groups:

The hydroxyl groups of this compound behave as typical phenols, albeit with increased acidity due to the electron-withdrawing nitro group. benchchem.com They can undergo a variety of reactions, including:

Etherification: The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. learncbse.in This involves deprotonation with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of esters.

Protection: The hydroxyl groups can be protected to prevent them from reacting in subsequent synthetic steps. For 1,2-diols, isopropylidene ketals (acetonides) are commonly formed by reaction with acetone (B3395972) in an acidic medium. For 1,3-diols, benzylidene acetals can be formed using benzaldehyde. These protecting groups can be removed by treatment with aqueous acid. imperial.ac.uk

Reactions of the Nitro Group:

The nitro group is a versatile functional group that can be transformed into several other functionalities:

Reduction to an Amine: The most common transformation of the nitro group is its reduction to an amino group (—NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The resulting aminobenzene-1,4-diol is a valuable intermediate in the synthesis of dyes and other compounds.

Hofmann Degradation: In a multi-step process, a dicarboxylic acid diamide (B1670390) derivative can be converted to a diaminobenzene. For example, 2-nitrobenzene-1,4-dicarboxylic acid diamide can be treated with an alkali metal hypohalite to yield 2-nitro-1,4-diaminobenzene. google.com

Decarboxylation: While not a direct interconversion of the nitro group itself, related nitro-substituted carboxylic acids can undergo decarboxylation. For instance, the sodium salt of 4-nitrobenzoic acid, when heated with soda lime, yields nitrobenzene. shaalaa.com

Table 2: Selected Functional Group Interconversions of this compound Derivatives

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Hydroxyl (—OH) | Alkyl halide, Base (Williamson Synthesis) | Ether (—OR) | learncbse.in |

| Hydroxyl (—OH) | Acetone, Acid | Isopropylidene Ketal (Acetonide) | imperial.ac.uk |

| Nitro (—NO₂) | H₂/Pd, Pt, or Ni; or Sn/HCl, Fe/HCl | Amine (—NH₂) | |

| Carboxylic Acid Amide (—CONH₂) | Alkali Metal Hypohalite (Hofmann Degradation) | Amine (—NH₂) | google.com |

| Carboxylic Acid (—COOH) | Soda Lime, Heat (Decarboxylation) | Hydrogen (—H) | shaalaa.com |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of 2-Nitrobenzene-1,4-diol

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the analysis of molecular systems like this compound. These methods offer a detailed examination of the molecule's electronic and structural properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study various aspects of nitroaromatic compounds, providing valuable data on their electronic structure, reactivity, and spectroscopic properties. Studies on related nitrobenzene (B124822) derivatives often utilize hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d) or 6-31+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netresearchgate.netnih.gov

The electronic structure of a molecule is fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

In nitroaromatic compounds, the presence of the electron-withdrawing nitro group significantly influences the electronic structure, often lowering the energy of the LUMO and affecting the HOMO-LUMO gap. researchgate.net The design of organic dyes, for instance, often involves tuning the HOMO-LUMO gap by selecting appropriate donor and acceptor groups to achieve desired absorption properties in the near-infrared range. nih.gov For substituted nitrobenzenes, the nature and position of the substituents can further modulate the HOMO and LUMO energy levels. researchgate.net

To illustrate the typical values obtained from DFT calculations on related compounds, the following table presents HOMO, LUMO, and HOMO-LUMO gap energies for nitrobenzene. These values are indicative of the electronic properties that can be computationally investigated.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Nitrobenzene | -7.07 | -0.46 | 6.61 | B3LYP (Illustrative) |

This table is illustrative and provides representative data for nitrobenzene to demonstrate the output of FMO analysis.

Molecular Electrostatic Potential (MESP or ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.org The MESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. libretexts.orgresearchgate.net Green usually denotes areas of neutral potential.

Theoretical vibrational frequency analysis is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the assignment of the various vibrational modes of the molecule. nih.gov It is common practice to scale the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. mdpi.com

For nitrobenzene derivatives, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO2 group, C-N stretching, and various vibrations of the benzene (B151609) ring. nih.govresearchgate.net The positions of these bands in the spectrum are sensitive to the presence and nature of other substituents on the ring. nih.gov For this compound, the vibrational spectrum would also feature prominent O-H stretching and bending vibrations from the hydroxyl groups. The correlation between theoretical and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties. s-a-s.org

Below is a table with representative calculated and experimental vibrational frequencies for key functional groups in a related nitroaromatic compound, illustrating the correlation achieved through computational studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Compound |

|---|---|---|---|

| NO₂ Symmetric Stretch | 1370 | 1371 (IR) | 4,5-dimethyl-2-nitroaniline |

| C-N Stretch | 1290 | 1290 (FT-Raman) | 1,2-dichloro-4-nitrobenzene |

| Aromatic C-H Stretch | 3105 | 3063 (FTIR) | Peptoid with nitro group |

This table presents illustrative data from related compounds to demonstrate the correlation between calculated and experimental vibrational frequencies. researchgate.netmdpi.comresearchgate.net

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the presence of hydroxyl groups and a nitro group raises the possibility of tautomeric equilibria. One potential tautomerism involves the migration of a proton from a hydroxyl group to the nitro group, which could lead to an aci-nitro form. This type of tautomerism is known for some nitro compounds, where the aci-nitro form can be an intermediate in photochemical reactions. uni-konstanz.de

Another possibility is keto-enol tautomerism, where one of the hydroxyl groups is converted to a keto group with a corresponding shift in double bonds within the ring, forming a quinone-like structure. In solution, compounds like 4-nitrosophenol (B94939) exist in equilibrium with their quinone oxime tautomer. thieme-connect.de The relative stability of these tautomers can be investigated computationally by calculating their ground-state energies. mdpi.comresearchgate.net The solvent environment can significantly influence the position of the tautomeric equilibrium, and computational models that include solvent effects are often necessary to accurately predict the most stable form. mdpi.com

Ab Initio and Semi-Empirical Calculations

While DFT is a widely used method, other computational techniques such as ab initio and semi-empirical calculations also provide valuable information.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.net These methods can be computationally more demanding than DFT but can provide highly accurate results, especially when electron correlation is treated at a high level. They have been used to study hydrogen bonding and other interactions in systems containing nitro groups. researchgate.net

Semi-empirical methods, such as PM3, PDDG, and PM6, use parameters derived from experimental data to simplify the calculations. researchgate.net These methods are much faster than DFT or ab initio methods, allowing for the study of larger molecular systems. While generally less accurate, they can be useful for initial explorations of molecular properties and for comparing the relative stabilities of different isomers or conformers. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing detailed information on their motion, conformational changes, and interactions with their environment. nih.gov These simulations calculate the forces between atoms and use Newton's laws of motion to predict their subsequent movements over time, typically on a femtosecond scale. youtube.com

For systems involving this compound, MD simulations are particularly valuable for studying its interaction with enzymes, such as nitroarene dioxygenases, which are crucial for its biodegradation. nih.gov A notable example is the simulation of nitrobenzene dioxygenase (NBDO), an enzyme capable of oxidizing nitroaromatic compounds. nih.govsolubilityofthings.com MD simulations of the NBDO-nitrobenzene complex, performed using force fields like AMBER, reveal critical dynamic interactions within the enzyme's active site. nih.gov

Simulations show that the architecture of the active site is stabilized by a network of key hydrogen bonds. nih.gov A crucial residue, Asparagine 258 (Asn258), is identified as being vital for positioning the nitroaromatic substrate correctly for oxidation through hydrogen bonding with the nitro group. nih.govnih.gov The simulations also highlight a network of water molecules at the entrance of the active site, which may play a significant catalytic role. nih.gov The dynamic behavior observed in simulations, such as the orientation of the substrate relative to the catalytic iron center, provides a deeper understanding of the factors controlling the enzyme's specificity and efficiency. nih.gov For instance, simulations of the NBDO active site showed the dihedral angle between the peroxo-iron moiety and the C1-C2 bond of nitrobenzene adopting a parallel orientation, which is necessary for the cis-stereospecificity of the dihydroxylation reaction. nih.gov

To facilitate such simulations for novel ligands, resources like the Automated Topology Builder (ATB) are available, which can generate the necessary force field parameters (topologies) for molecules like 2-nitrohydroquinone. uq.edu.au

Table 1: Key Insights from Molecular Dynamics Simulations of Nitrobenzene Dioxygenase (NBDO)

| Feature Studied | Key Findings from MD Simulations | Reference |

| Active Site Stability | The overall architecture of the active site is maintained and stabilized by crucial hydrogen-bonding interactions. | nih.gov |

| Substrate Positioning | The Asn258 residue plays a critical role in orienting the nitrobenzene substrate for oxidation via a hydrogen bond. | nih.govnih.gov |

| Solvent Role | A network of water molecules is present at the entrance to the active site, suggesting a potential role in catalysis. | nih.gov |

| Reaction Conformation | The substrate (nitrobenzene) orients itself parallel to the activated dioxygen species, a required conformation for cis-dihydroxylation. | nih.gov |

| Electron Transfer Path | The simulations support the role of a conserved aspartic acid residue as a bridge for electron transfer between the Rieske cluster and the mononuclear iron center in adjacent subunits. | nih.govsolubilityofthings.com |

**3.2. Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, are powerful tools for elucidating complex reaction mechanisms. They allow for the characterization of transient species like transition states and reactive intermediates that are challenging to observe experimentally.

Transition state theory is a fundamental concept in chemical kinetics, positing that the rate of a reaction is determined by the energy barrier, or activation energy, that reactants must overcome to reach a high-energy transition state. solubilityofthings.comlibretexts.org Computational chemistry allows for the precise calculation of the structures and energies of these transition states. fiveable.me

For the enzymatic degradation of this compound, a key reaction is its oxidation by dioxygenase enzymes. Density Functional Theory (DFT) has been used to study the cis-dihydroxylation mechanism of similar compounds like nitrobenzene, catalyzed by nitrobenzene 1,2-dioxygenase (NBDO). acs.org These studies explore various proposed mechanistic pathways, such as those involving an epoxide intermediate or direct reaction with a ferric-hydroperoxo (FeIII–OOH) species. acs.org

By modeling the enzyme's active site, researchers can calculate the activation energies (ΔG‡) for different steps. For the cis-dihydroxylation of nitrobenzene, a concerted mechanism involving the formation of an Fe(V)-oxo species followed by its reaction with the substrate was investigated. acs.org The calculations revealed that the rate-limiting step is the concerted attack of the HO-FeV=O species on the aromatic ring, with a calculated activation energy of 17.5 kcal mol⁻¹ (ΔG‡ = 19.1 kcal mol⁻¹). acs.org This type of analysis helps to distinguish between different plausible reaction pathways and identify the most energetically favorable route. Such computational studies on model compounds provide a strong basis for understanding the transformation of this compound itself.

Table 2: Calculated Activation Energies for Proposed Nitrobenzene Dioxygenation Mechanisms

| Proposed Mechanism Step | Computational Method | Calculated Activation Energy (ΔE‡) | System Modeled | Reference |

| Concerted HO–FeV═O Attack | DFT (B3LYP) | 17.5 kcal mol⁻¹ | Medium-size active site model of NBDO with nitrobenzene | acs.org |

| (3 + 2) Transition State (Osmylation) | DFT | 3.2 kcal/mol | Model system | researchgate.net |

| (2 + 2) Transition State (Osmylation) | DFT | 44.1 kcal/mol | Model system | researchgate.net |

| Hydrogen Atom Abstraction (VioC) | QM/MM | 12.1-15.5 kcal mol⁻¹ | VioC enzyme with L-Arginine | frontiersin.org |

Note: Data for various dioxygenase and related reactions are included to illustrate the application of transition state analysis, as direct data for this compound is limited.

Catalytic Mechanism Modeling (e.g., Dioxygenase catalysis)

Modeling the full catalytic cycle of an enzyme provides a comprehensive view of its function. For Rieske non-heme iron dioxygenases, which are responsible for the degradation of nitroaromatic compounds, computational modeling has been instrumental in outlining the catalytic mechanism. nih.govnih.gov

The generally accepted catalytic cycle begins with the substrate, such as this compound, binding to the active site near the ferrous iron (FeII) center. nih.gov This is followed by the binding of molecular oxygen (O₂). nih.govnih.gov Electrons are transferred from a ferredoxin reductase, via a Rieske [2Fe-2S] cluster, to the iron center to activate the bound oxygen. nih.govnih.gov

Computational studies, including DFT and QM/MM methods, have helped to characterize the key intermediates in this process. acs.org A critical intermediate is a ferric-hydroperoxo (FeIII-OOH) species. acs.orgnih.gov There are differing hypotheses on the subsequent steps. One proposes the homolytic cleavage of the O-O bond to form a highly reactive iron(V)-oxo-hydroxo (FeV=O(OH)) species, which then attacks the aromatic ring. ethz.ch An alternative hypothesis suggests a direct electrophilic attack of the FeIII-peroxo species on the substrate. ethz.ch Recent computational and experimental work on nitrobenzene dioxygenase suggests that the rate-limiting step is the formation of an Fe(III)-(hydro)peroxo species, which then hydroxylates the substrate. ethz.ch The entry of the substrate into the active site is a prerequisite for O₂ activation, and for nitroarene dioxygenases, a stable hydrogen bond between an asparagine residue and the substrate's nitro group is crucial for positioning it for the subsequent electrophilic attack. nih.gov The degradation of roxarsone, an organoarsenical, has been shown to produce As(III) and 2-nitrohydroquinone, demonstrating that the ArsI enzyme is a dioxygenase that cleaves the C-As bond. acs.org

Structure-Activity Relationship (SAR) Prediction via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. youtube.com Computational methods provide a quantitative and predictive framework for these relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops mathematical models to predict the biological activity of compounds based on their physicochemical and structural properties, known as descriptors. mdpi.comscispace.com This approach is widely used to predict the toxicity of nitroaromatic compounds. nih.gov

In a typical QSAR study, a dataset of compounds with known activities (e.g., toxicity measured as LD₅₀ or mutagenicity) is compiled. nih.gov For each compound, a large number of molecular descriptors are calculated, which can include properties related to hydrophobicity (like logP), electronic properties (such as the energy of the lowest unoccupied molecular orbital, E_LUMO), and steric or topological indices. nih.gov Statistical methods, like multiple linear regression, are then used to build a model that correlates a subset of these descriptors with the observed activity. mdpi.com

For nitroaromatic compounds, QSAR studies have shown that mutagenicity is strongly correlated with hydrophobicity and the energy of the LUMO. nih.gov The toxicity of nitrobenzenes has also been successfully modeled using various topological and quantum chemical descriptors. nih.gov These models can then be used to predict the potential toxicity of new or untested compounds like this compound, reducing the need for extensive animal testing and guiding the design of safer chemicals. mdpi.com

Table 3: Examples of QSAR Models for Nitroaromatic Compounds

| Activity Predicted | Key Descriptors Used | Organism/Test System | Statistical Quality (R²) | Reference |

| Mutagenicity | Hydrophobicity (logP), Energy of LUMO (E_LUMO), Fused Ring Indicator | S. typhimurium TA98 | Not specified | nih.gov |

| Anticancer Activity | Hydrophobicity, Molar Refraction, Partial Charge (on nitro anion radicals) | Melanoma B16 in mice | Not specified | nih.gov |

| Antibacterial Activity | Indicator variable for substituents | S. aureus, E. coli | Not specified | researchgate.net |

| Antiplasmodial Activity | Various physicochemical descriptors | P. falciparum | External Accuracy 91% (for model A7) | nih.gov |

In Silico Screening and Molecular Docking

In silico screening and molecular docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein. nih.gov Molecular docking algorithms explore many possible conformations of the ligand within the protein's binding pocket and use a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.gov

This methodology is crucial for understanding enzyme-substrate specificity and for virtual screening of large compound libraries to identify potential new substrates or inhibitors. nih.gov For nitroarene dioxygenases, docking studies have been used to explain why certain enzymes are active towards specific substrates. researchgate.net For example, docking nitroaromatic compounds into the active site of nitrobenzene dioxygenase (NBDO) has provided insights into how residues like Asn258, Phe293, and Val350 influence substrate binding and regioselectivity. nih.govresearchgate.net The calculations can reveal favorable interactions, like hydrogen bonds between the substrate's nitro group and active site residues, or unfavorable steric clashes that would prevent binding. nih.gov

By combining molecular docking with techniques like site-directed mutagenesis, researchers can rationally engineer enzymes with improved or altered activity. nih.govresearchgate.net For instance, computational predictions of activity scores for mutants of a dioxygenase were found to be largely consistent with wet-lab experiments, providing a framework for manipulating these enzymes to degrade specific pollutants. nih.gov

Advanced Applications in Materials Science and Organic Synthesis

Role as an Intermediate in Fine Chemical Synthesis

As a multifunctional molecule, 2-Nitrobenzene-1,4-diol serves as a pivotal intermediate in the synthesis of a variety of organic compounds. Its structure allows for sequential and regioselective reactions, making it a strategic starting point for creating more complex molecular architectures.

A primary application of this compound is as a precursor for a range of functionalized aromatic compounds. The reactivity of its three functional groups—two hydroxyls and one nitro group—can be selectively exploited.

One of the most significant transformations is the reduction of the nitro group to an amine, yielding 2-aminobenzene-1,4-diol (B1230505). This reaction is a cornerstone in aromatic chemistry, as it converts the electron-withdrawing nitroarene into an electron-donating aniline (B41778) derivative, fundamentally altering the molecule's chemical properties. rsc.orgacs.org This transformation opens pathways to a new class of compounds. The resulting aminodiol is a valuable intermediate in its own right, particularly in the synthesis of heterocyclic structures and as a component in polymerization reactions.

The hydroxyl groups also offer sites for further functionalization, such as etherification or esterification, allowing for the attachment of various side chains. This adaptability makes this compound a key starting material for building complex substituted aromatic molecules used in pharmaceuticals and materials science.

The synthesis of azo dyes, which constitute the largest and most versatile class of industrial dyes, is a well-established application for aromatic compounds. These dyes are characterized by the presence of an azo group (–N=N–) connecting two aromatic rings. The general synthesis involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component.

In this context, this compound serves as an excellent coupling component. Its two hydroxyl groups strongly activate the aromatic ring, facilitating electrophilic substitution. When reacted with a diazonium salt, it leads to the formation of a stable and highly colored azo dye. The presence of the nitro and hydroxyl groups on the final dye molecule influences its final color, solubility, and affinity for various fibers.

The strategic placement of functional groups makes this compound and its derivatives useful building blocks for constructing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinoxalines: Quinoxaline (B1680401) derivatives are important N-heterocyclic compounds with a wide range of biological activities and applications in materials science. ijrti.org A common and efficient method for their synthesis is the condensation of an ortho-diamine (a 1,2-diaminobenzene derivative) with a 1,2-dicarbonyl compound. nih.gov More advanced, one-pot strategies have been developed that start from 2-nitroanilines and vicinal diols. rsc.orgnih.gov In these ruthenium- or iron-catalyzed reactions, a "hydrogen transfer" occurs where the diol is oxidized to a dicarbonyl compound, and the hydrogen atoms are used to reduce the nitro group of the 2-nitroaniline (B44862) to a diamine in situ. These two intermediates then immediately condense to form the quinoxaline ring. nih.gov Following this logic, the reduced form of this compound, which is 2-aminobenzene-1,4-diol, can serve as the diamine component for reaction with various 1,2-dicarbonyls to produce substituted hydroxyquinoxalines.

Indoles: The indole (B1671886) scaffold is another privileged structure in medicinal chemistry. researchgate.net Several synthetic routes to indoles begin with substituted nitroarenes. researchgate.netrsc.org For instance, the Bartoli indole synthesis is a powerful method that involves the reaction of an ortho-substituted nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent to produce a 7-substituted indole. bhu.ac.inchemicalbook.com As an ortho-substituted nitroarene, this compound is a potential substrate for this reaction, which would theoretically lead to the formation of dihydroxy-substituted indoles.

| Synthesis Method | Starting Material Type | Resulting Heterocycle | Relevance of this compound |

| Quinoxaline Synthesis | o-Phenylenediamine + 1,2-Dicarbonyl | Quinoxaline | The reduced form, 2-aminobenzene-1,4-diol, can act as the diamine component. |

| Bartoli Indole Synthesis | Ortho-substituted Nitroarene + Vinyl Grignard | 7-Substituted Indole | Can serve as the ortho-substituted nitroarene to produce hydroxylated indoles. |

Applications in Polymer and Material Chemistry

The reactivity of this compound's hydroxyl and nitro groups makes it a candidate for incorporation into polymers, either as a monomer to form the main chain, a crosslinking agent to connect polymer chains, or as a component in the synthesis of advanced functional materials.

Diols are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyurethanes. youtube.com Polyurethanes, for example, are typically formed through the polyaddition reaction of a diol and a diisocyanate. youtube.comresearchgate.net The hydroxyl groups of this compound can react with isocyanate groups to form urethane (B1682113) linkages, incorporating the nitro-functionalized benzene (B151609) ring into the polymer backbone.

A specific application demonstrating this potential is the synthesis of photo-triggered degradable polyurethanes. In one study, a polymer was synthesized via polycondensation of an o-nitrobenzyl diol (a related structure), an Fmoc-based diol, and a diisocyanate. The o-nitrobenzyl carbamate (B1207046) linkages created are sensitive to UV light. Irradiation triggers a cleavage reaction that initiates a cascade of further degradation throughout the polymer material, demonstrating a "smart" polymer application.

The presence of two hydroxyl groups also allows this compound to function as a crosslinking agent. polysciences.comnih.gov Crosslinkers are molecules that form bridges between polymer chains, creating a network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. google.com In a polymer system containing reactive sites, this compound could be introduced to create these durable links.

| Polymer Role | Required Functional Groups | Relevant Polymer Type | Example Application |

| Monomer | Two reactive groups (e.g., two -OH) | Polyurethane, Polyester | Forms the main polymer chain; used in photo-degradable polymers. |

| Crosslinking Agent | Two or more reactive groups | Thermoset Resins, Elastomers | Connects existing polymer chains to improve material properties. |

The development of functional materials, particularly sensors for detecting specific chemical species, is a major goal of materials science. Luminescent sensors operate by changing their light-emitting properties (fluorescence or phosphorescence) upon interaction with a target analyte. mdpi.com These sensors typically consist of a luminophore (the light-emitting part) and a receptor (the analyte-binding part). unistra.fr

While many sensors are designed to detect nitroaromatic compounds due to their association with explosives, the unique electronic properties of this compound make it a potential building block for creating new sensor materials. researchgate.net For example, after reduction of the nitro group to an amine, the resulting 2-aminobenzene-1,4-diol could be chemically linked to a known fluorescent molecule. The diol portion could then act as a specific binding site for certain metal ions or other analytes. The binding event would perturb the electronic environment of the attached luminophore, causing a detectable change in its light emission.

Furthermore, the synthesis of novel chemiluminescent compounds, which produce light through a chemical reaction, is an active area of research. mdpi.com The specific arrangement of nitro and hydroxyl groups on the benzene ring could be exploited to design new chemiluminescent systems or to functionalize existing ones, opening avenues for its use in bioanalytical assays and advanced diagnostics.

Biological and Biomedical Research Investigations

Biochemical Interactions and Metabolic Pathways

Research into 2-Nitrobenzene-1,4-diol, also known as 2-nitrohydroquinone, reveals its engagement with fundamental cellular processes, particularly those involving enzymatic activity and energy metabolism. As a nitroaromatic compound, its metabolism is often initiated by the reduction of the nitro group, a reaction that can be catalyzed by various enzymes within the cell.

The biological activity of this compound is closely linked to its interaction with various enzymes. A key metabolic process for nitroaromatic compounds is nitroreduction, where the nitro (NO₂) group is converted to an amino (NH₂) group. This transformation is carried out by enzymes known as nitroreductases.

Mitochondria, in particular, contain flavo-enzymes capable of this reductive activity. These single-electron transferring enzymes are integral to the organelle's primary functions. Specific mitochondrial enzymes implicated in the reduction of nitroaromatic compounds include:

Adrenodoxin reductase : This mitochondrial enzyme is part of an electron transport chain that shuttles electrons from NADPH to mitochondrial P450 systems. It has been shown to be involved in the reduction of certain nitrobenzene (B124822) derivatives.

NADH:ubiquinone reductase (Complex I) : As the first and largest enzyme complex in the mitochondrial electron transport chain, Complex I contains a flavin mononucleotide (FMN) that is responsible for the reduction reaction. Its activity in reducing nitro compounds highlights a direct link between the metabolism of this compound and the core machinery of cellular respiration.

Additionally, other enzyme systems, such as nitrobenzene dioxygenases (NBDO), are capable of acting on the aromatic ring of nitrobenzene and its derivatives. ucl.ac.uknih.gov These enzymes catalyze the addition of hydroxyl groups, initiating a different metabolic fate for the compound. nih.gov

Table 1: Enzymes Involved in the Metabolism of Nitroaromatic Compounds

| Enzyme/Enzyme System | Location | Function | Type of Reaction |

| Adrenodoxin Reductase | Mitochondria | Electron transfer from NADPH to mitochondrial P450s. | Nitroreduction |

| NADH:ubiquinone reductase (Complex I) | Inner Mitochondrial Membrane | Transfers electrons from NADH to ubiquinone; a key step in the electron transport chain. | Nitroreduction |

| NADPH:Quinone Oxidoreductase (NQO1) | Cytosol/Mitochondria | Reduces quinones to hydroquinones. | Two-electron reduction |

| Nitrobenzene Dioxygenase (NBDO) | Bacteria | Catalyzes the dioxygenation of nitroarenes to catechols. | Hydroxylation |

The metabolism of this compound, particularly through mitochondrial nitroreductases, inherently affects cellular energy pathways. By interacting with components of the electron transport chain like Complex I, the compound can influence the flow of electrons and, consequently, the production of ATP—the cell's primary energy currency. researchgate.netcellsignal.com Research indicates that the interaction of this compound with mitochondrial enzymes can modulate their activity, which in turn affects ATP production in cellular models.

While this compound's effects on metabolic enzymes are noted, its specific role in modulating major signal transduction pathways is not yet extensively detailed in the available scientific literature. Signal transduction involves complex cascades where a chemical or physical signal is transmitted through a cell, resulting in a specific cellular response. nih.govnih.gov These pathways, such as those involving G-protein coupled receptors or kinase cascades, are fundamental to cellular communication and regulation. nih.gov Although cellular studies have been undertaken to investigate the effects of this compound on cell signaling, a definitive mechanism or pathway has yet to be fully elucidated.

Pharmacological Research and Therapeutic Potential

The chemical properties of this compound and its interactions with cellular metabolic machinery have prompted investigations into its potential pharmacological applications.

Preliminary research suggests that this compound may have therapeutic potential in the context of metabolic disorders such as Type 2 Diabetes. Studies in experimental models have indicated that the compound may improve insulin (B600854) sensitivity and help reduce blood glucose levels. Insulin resistance is a key feature of Type 2 Diabetes, where cells fail to respond effectively to insulin, leading to elevated blood sugar. nih.gov Compounds that can enhance insulin sensitivity are therefore of significant interest. The mechanism behind these observed effects is thought to be linked to the compound's influence on metabolic health, potentially through its interactions with mitochondrial and other metabolic enzymes.

Table 2: Observed Bioactivities of this compound in Preclinical Research

| Area of Investigation | Observed Effect | Potential Implication |

| Metabolic Disorders | Improved insulin sensitivity in experimental models. | Treatment for Type 2 Diabetes. |

| Metabolic Disorders | Reduced blood glucose levels in experimental models. | Management of hyperglycemia. |

In the broader field of medicinal chemistry, nitrobenzene derivatives are recognized as valuable building blocks for the synthesis of new therapeutic agents. unpatti.ac.id The nitro group is a versatile functional handle due to its strong electron-withdrawing nature and its ability to be chemically transformed, most notably through reduction to an amine group. unpatti.ac.iddergipark.org.tr

This chemical reactivity makes compounds like this compound useful as intermediates in the synthesis of more complex molecules. In drug discovery and lead optimization, the process often involves systematically modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. The use of nitroaromatic precursors allows chemists to introduce amine functionalities, which are common in many pharmacologically active compounds, at specific points in a molecular scaffold. This approach has been applied in the development of inhibitors for various therapeutic targets.

Structure-Activity Relationships in Biological Contexts

The biological activity of this compound and related nitroaromatic compounds is intrinsically linked to their chemical structures. The electronic properties and spatial arrangement of substituent groups on the benzene (B151609) ring are critical determinants of their interaction with biological molecules, such as enzymes and DNA.

Studies on nitroaromatic compounds demonstrate that the orientation of the nitro group relative to the aromatic ring can significantly influence mutagenic activity. researchgate.net Compounds with nitro groups that are parallel or nearly parallel to the plane of the aromatic ring tend to exhibit higher mutagenic activity. researchgate.net Conversely, a perpendicular or nearly perpendicular orientation is thought to create steric hindrance that may prevent the compound from fitting into the active site of enzymes responsible for its metabolic activation. researchgate.net

For substituted aryl-2-nitrovinyl derivatives, which share the nitroaromatic feature, research has shown that both electronic properties and steric hindrance can impact their interaction with the active site of enzymes like the proteasome. brieflands.com The presence and position of certain functional groups can dramatically alter inhibitory potencies. For instance, a methoxy (B1213986) group (OMe) at the para position of the phenyl ring was found to increase the inhibitory capabilities of certain aryl-2-nitrovinyl derivatives. brieflands.com

In the context of enzymatic reactions, the structure of the enzyme's active site is equally crucial. Site-directed mutagenesis studies on nitrobenzene dioxygenase (NBDO), an enzyme that acts on nitroaromatic compounds, have revealed the importance of specific amino acid residues. nih.gov Residues at positions 258, 293, and 350 in the alpha subunit of the enzyme are key in determining the regiospecificity of reactions with nitroarene substrates. nih.gov For example, substituting asparagine at position 258 with valine is believed to remove a hydrogen bond between the substrate's nitro group and the enzyme, leading to a dramatic shift in the reaction products from catechols to nitrobenzyl alcohols. nih.gov This highlights the critical role of specific, non-covalent interactions, dictated by the structure of both the compound and the biological target, in determining the ultimate biological effect.

In Vitro and In Vivo Biological Assessments

The biological effects of this compound have been evaluated through a combination of in vitro and in vivo studies. These assessments aim to characterize its activity at the cellular level and to evaluate its potential efficacy in animal models.

Cellular Studies

In vitro studies using various cell lines have been instrumental in elucidating the biological activities of this compound. Research has demonstrated that this compound exhibits significant cytotoxicity against several tumor cell lines. Specifically, studies have shown its ability to inhibit the growth of L1210 (murine leukemia) and WiDr (human colon adenocarcinoma) cancer cells, suggesting potential as an anticancer agent. The effectiveness of the compound was observed to vary between different cell types, indicating a degree of selective toxicity.

The compound's interactions with cellular components have also been a subject of investigation. It can serve as a substrate for various enzymatic reactions and has been shown to interact with DNA. For example, whole-cell kinetic analyses using recombinant E. coli that express variants of nitrobenzene dioxygenase (NBDO) have been employed to measure the efficiency of nitroarene oxidation. nih.gov These cellular studies provide a controlled environment to dissect the molecular mechanisms underlying the compound's biological effects. One study found that an E. coli strain expressing the I350T mutant of NBDO exhibited a 4.5-fold higher maximum oxidation rate for nitrobenzene compared to the wild-type enzyme. nih.gov

The table below summarizes the findings from whole-cell biotransformation studies involving wild-type and mutant NBDO enzymes acting on nitrobenzene.

| Enzyme | Product Formed (nmol NO₂⁻/mg total protein) |

| Wild-type NBDO | 923 ± 55 |

| 2NTDO | 1846 ± 110 |

| Data sourced from a 6-hour biotransformation reaction. |

This table is interactive. You can sort and filter the data.

Furthermore, studies on related polyphenols have shown inhibitory effects on the proliferation of human leukemia cells, reinforcing the interest in this class of compounds for oncological research. technion.ac.il

Animal Model Studies for Efficacy Evaluation

While cellular studies provide foundational knowledge, animal model studies are critical for evaluating the potential efficacy of a compound in a whole-organism context. Research on compounds structurally related to this compound has been conducted in various animal models. For instance, mitosene derivatives, which are also quinone-containing compounds, have demonstrated significant activity against tumor xenografts in animal studies. utwente.nl

Studies on 1,4-dichloro-2-nitrobenzene (B41259), a structurally similar compound, in rats and mice have documented dose-related effects on the liver, including increased relative liver weight and hepatocellular hypertrophy. nih.gov These studies also noted an alteration in lipid metabolism associated with the liver. nih.gov While primarily designed as toxicity studies, such findings on metabolic alterations can sometimes point towards efficacy in specific disease contexts, such as metabolic disorders. However, direct efficacy evaluations of this compound in animal models are not extensively reported in the reviewed literature. The use of animal models for related polyphenols has been noted in the scientific literature, suggesting a viable pathway for future efficacy research on this compound. unina.it

Environmental Chemistry and Degradation Studies

Biodegradation Pathways and Mechanisms

Biodegradation is a key process in the environmental breakdown of 2-Nitrobenzene-1,4-diol. Various microorganisms have demonstrated the ability to utilize nitroaromatic compounds, including those structurally related to this compound, as sources of carbon, nitrogen, and energy. scispace.comcswab.org The degradation can proceed through either oxidative or reductive pathways, often involving a series of enzymatic reactions. scispace.com

In aqueous systems, microbial communities play a significant role in the degradation of nitroaromatic compounds. Strains of bacteria such as Pseudomonas, Bacillus, and Klebsiella have been shown to degrade nitrobenzene (B124822), a related compound. scispace.com The degradation can occur under both aerobic and anaerobic conditions. nih.gov For instance, the cold-resistant strain Methylobacillus glycogenes has been shown to degrade nitrobenzene at temperatures as low as 12°C in both aerobic and anaerobic environments, achieving high degradation rates. nih.gov Under aerobic conditions, the pathway often involves oxidation of the aromatic ring, while anaerobic degradation typically begins with the reduction of the nitro group. nih.gov

The degradation of nitroaromatic compounds in aquatic environments can be influenced by the presence of other organic matter, which can serve as an auxiliary substrate for microbial activity. dtu.dk The combination of different bacterial strains in a co-culture has been observed to degrade nitrobenzene more rapidly than pure cultures, suggesting synergistic interactions within microbial communities. scispace.com

The degradation of nitroaromatic compounds in soil is a complex process influenced by soil properties such as organic matter content, pH, and the composition of the microbial community. mdpi.com The addition of amendments like vermicompost has been shown to enhance the degradation of herbicides like acetochlor (B104951) in black soil by increasing the degradation rate and altering the bacterial community composition. researchgate.net This suggests that similar enhancements could be possible for the degradation of this compound.

Microorganisms such as Sphingomonas, Rhodococcus, Bacillus, and Arthrobacter are implicated in the breakdown of acetochlor, a process that involves the formation of various intermediates. researchgate.net The degradation of nitrobenzene has also been successfully demonstrated in soil, with engineered Escherichia coli capable of completely degrading 1 mM of nitrobenzene within 10 hours. nih.gov This highlights the potential for bioremediation of soils contaminated with nitroaromatic compounds.

The initial steps in the biodegradation of nitroaromatic compounds are catalyzed by specific enzymes. Dioxygenases and nitroreductases are two key enzyme families involved in these transformations.

Nitrobenzene 1,2-dioxygenase (NBDO) , from Comamonas sp. strain JS765, initiates the degradation of nitrobenzene by oxidizing it to catechol and nitrite (B80452). nih.gov This enzyme can also act on other nitrotoluenes. nih.gov The reaction proceeds through an unstable nitrohydrodiol intermediate that spontaneously decomposes. researchgate.net

2-Nitrotoluene dioxygenase (2NTDO) is another important enzyme that catalyzes the initial oxidation of 2-nitrotoluene. researchgate.net Site-directed mutagenesis studies on NBDO have shown that specific amino acid residues in the active site are crucial for determining the enzyme's substrate specificity and regiospecificity. nih.gov

Nitroreductases catalyze the reduction of the nitro group to a nitroso group, which is a key step in reductive degradation pathways. nih.gov These enzymes are found in a wide range of organisms, including gut microbiota and mammalian cells. nih.gov The reduction of the nitro group can lead to the formation of hydroxylamines and subsequently aminophenols. nih.gov For example, the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45 involves the reduction to hydroxylaminobenzene, which then rearranges to 2-aminophenol (B121084). nih.gov This 2-aminophenol subsequently undergoes meta ring cleavage. nih.gov

The table below summarizes key enzymes involved in the degradation of related nitroaromatic compounds.

| Enzyme Family | Specific Enzyme | Organism | Substrate(s) | Initial Product(s) |

| Dioxygenase | Nitrobenzene 1,2-dioxygenase (NBDO) | Comamonas sp. strain JS765 | Nitrobenzene, Nitrotoluenes | Catechol, Nitrite |

| Dioxygenase | 2-Nitrotoluene dioxygenase (2NTDO) | Pseudomonas sp. strain JS42 | 2-Nitrotoluene | 3-Methylcatechol, Nitrite |

| Nitroreductase | Not specified | Pseudomonas pseudoalcaligenes JS45 | Nitrobenzene | Hydroxylaminobenzene |

| Deaminase | 2-Aminomuconate deaminase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconate | 4-Oxalocrotonic acid, Ammonia (B1221849) |

Environmental Fate and Transport Modeling

Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental distribution and impact. This involves studying its behavior under various environmental conditions, including its susceptibility to phototransformation and hydrolysis.

Phototransformation, or degradation initiated by light, can be a significant removal mechanism for aromatic compounds in the environment. The presence of a nitro group and hydroxyl groups on the benzene (B151609) ring of this compound suggests it may be susceptible to photochemical reactions.

Studies on the photocatalytic degradation of nitrobenzene have shown that it can be effectively degraded using UV radiation in the presence of an oxidizing agent like persulfate. scielo.org.mx The degradation efficiency is highly dependent on the wavelength of the UV light, with near-complete removal at 254 nm. scielo.org.mx The process involves the generation of highly reactive hydroxyl radicals that attack the organic molecule. scielo.org.mx The photoreduction of nitrobenzenes to azobenzenes and azoxybenzenes has also been demonstrated using photocatalysts like graphitic carbon nitride (g-C3N4) under visible light irradiation. researchgate.net

Impact of Chemical Modifications on Environmental Persistence

The environmental persistence of this compound and related nitroaromatic compounds is significantly influenced by their chemical structure. The presence and nature of substituent groups on the benzene ring can either enhance or reduce the compound's recalcitrance to degradation. The nitro group (NO₂) itself is a primary contributor to the environmental persistence of these chemicals. jebas.orgresearchgate.net

Research into the degradation of substituted nitrobenzenes reveals that the type, number, and position of functional groups play a critical role in determining the rate and pathway of their environmental breakdown. Studies have shown that modifications to the aromatic ring directly impact the molecule's stability and susceptibility to microbial or chemical degradation. nih.govacs.org For instance, the position of the nitro group alone can affect biodegradability, with the biodegradation of 2-nitrophenol (B165410) observed to be comparatively slower than that of 4-nitrophenol (B140041). cdc.gov

In photocatalytic degradation processes, which are a significant environmental fate pathway, chemical modifications have a clear and measurable impact. The introduction of hydroxyl (-OH) and chloro (-Cl) groups to the nitrobenzene structure has been found to accelerate the rate of degradation. sci-hub.se Conversely, the addition of a second nitro group, creating dinitro-substituted compounds, tends to decelerate the degradation rate, thereby increasing the compound's environmental persistence. sci-hub.se This effect is highlighted in studies comparing the degradation kinetics of various substituted nitrobenzenes. For example, the photocatalytic degradation rate of 4-nitrophenol was found to be considerably faster than that of 2,4-dinitrophenol (B41442) and 1,3-dinitrobenzene. sci-hub.se

Theoretical studies using density functional theory support these experimental observations, explaining the impact of substituents on the unimolecular decomposition of nitroaromatic compounds. acs.org These studies show that the energy required to break the crucial carbon-nitrogen bond is altered by the electronic properties of the substituent groups. acs.orgacs.org Electron-donating groups and electron-withdrawing groups modify the electron density of the aromatic ring, which in turn affects the stability of the molecule and the energy barriers for decomposition reactions. acs.org

The following table summarizes research findings on how different chemical modifications affect the degradation rates of nitroaromatic compounds in a photocatalytic system, providing a comparative view of their relative persistence.

| Chemical Compound | Modifying Substituent(s) | Impact on Photocatalytic Degradation Rate (Relative to Nitrobenzene) | Supporting Evidence |

|---|---|---|---|

| 4-Nitrophenol | -OH (para) | Accelerated | Degradation rate is significantly higher than nitrobenzene. sci-hub.se |

| 2-Nitrophenol | -OH (ortho) | Accelerated | Degradation rate is higher than nitrobenzene. sci-hub.se |

| 1-Chloro-4-nitrobenzene | -Cl (para) | Accelerated | Degradation rate is higher than nitrobenzene. sci-hub.se |

| 1,3-Dinitrobenzene | -NO₂ (meta) | Decelerated | Degradation rate is lower than nitrobenzene. sci-hub.se |

| 2,4-Dinitrophenol | -OH (ortho), -NO₂ (para) | Decelerated | Degradation rate is lower than nitrophenols but higher than dinitrobenzene. sci-hub.se |

Analytical Methodologies for 2 Nitrobenzene 1,4 Diol and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental tool for separating 2-Nitrobenzene-1,4-diol from complex matrices. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of nitroaromatic compounds, including this compound. cdc.govbldpharm.com It is particularly effective for separating these compounds in environmental samples such as soil and water. cdc.gov The most common configuration is HPLC coupled with an ultraviolet (UV) detector (HPLC/UV), which offers good selectivity and sensitivity. cdc.gov

Reverse-phase (RP) HPLC is typically used, employing columns with a nonpolar stationary phase. sielc.com The mobile phase generally consists of a mixture of acetonitrile and water, which can be modified with acids like phosphoric acid or formic acid to improve peak shape and ensure compatibility with mass spectrometry (MS) detectors. sielc.com For quantitative analysis, especially in aqueous samples, optimization of experimental parameters such as extraction temperature, time, pH (acidity), and ionic strength is critical to ensure high recovery and repeatability. researchgate.net

Table 1: Typical HPLC Conditions for Analysis of Related Nitroaromatic Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Detector | UV, Mass Spectrometry (MS) | cdc.govsielc.com |

| Application | Analysis of nitroaromatics in soil and water | cdc.govresearchgate.net |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile nitroaromatic compounds. cdc.govtaylorfrancis.com The method provides excellent separation and can achieve low detection limits. epa.gov For environmental samples, appropriate extraction techniques must be used prior to GC analysis. epa.gov